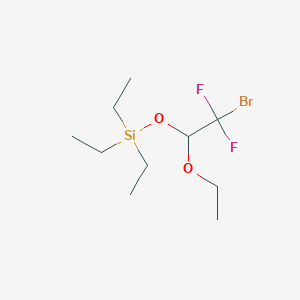![molecular formula C9H13Br3N4 B12071034 N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide CAS No. 219928-49-1](/img/structure/B12071034.png)
N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide is a complex organic compound characterized by the presence of a pyrazole ring substituted with three bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by bromination to introduce the bromine atoms at the 3, 4, and 5 positions. The final step involves the reaction of the brominated pyrazole with N1,N1-dimethyl-ethanimidamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts such as Raney-Ni can enhance the efficiency of the synthesis . Reaction conditions such as temperature, pressure, and the molar ratio of reactants are optimized to achieve the best results.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide involves its interaction with specific molecular targets. The bromine atoms on the pyrazole ring can form halogen bonds with biological molecules, potentially disrupting their normal function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but lacking the brominated pyrazole ring.
N,N’-Dimethyl-1,3-propanediamine: Another similar compound with a different alkyl chain length and no pyrazole ring.
Uniqueness
N1,N1-dimethyl-N’1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide is unique due to the presence of the tribromo-pyrazole ring, which imparts distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential for forming halogen bonds, making it a valuable compound for various applications.
Propiedades
Número CAS |
219928-49-1 |
|---|---|
Fórmula molecular |
C9H13Br3N4 |
Peso molecular |
416.94 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]ethanimidamide |
InChI |
InChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3 |
Clave InChI |
ZCSRCFBOIALIQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)




![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)

